molecular formula C7H5BrClFO2S B7937899 (3-Bromo-5-fluorophenyl)methanesulfonyl chloride

(3-Bromo-5-fluorophenyl)methanesulfonyl chloride

Cat. No.: B7937899
M. Wt: 287.53 g/mol
InChI Key: YBZCSCNZKBZOMK-UHFFFAOYSA-N
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Description

(3-Bromo-5-fluorophenyl)methanesulfonyl chloride: is a chemical compound characterized by its unique structure, which includes a bromine atom, a fluorine atom, and a methanesulfonyl chloride group attached to a phenyl ring. This compound is of interest in various scientific and industrial applications due to its reactive nature and potential utility in synthesizing complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-fluorophenyl)methanesulfonyl chloride typically involves the halogenation of phenyl rings followed by the introduction of the methanesulfonyl chloride group. One common method is the bromination of 5-fluorophenol, followed by the reaction with methanesulfonyl chloride in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control of reaction conditions to ensure purity and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

(3-Bromo-5-fluorophenyl)methanesulfonyl chloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding phenols or carboxylic acids.

  • Reduction: Reduction reactions can lead to the formation of bromo-fluorophenylmethanesulfonate.

  • Substitution: Nucleophilic substitution reactions are common, where the methanesulfonyl chloride group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.

Major Products Formed:

  • Oxidation: Bromo-fluorophenol, Bromo-fluorobenzoic acid.

  • Reduction: Bromo-fluorophenylmethanesulfonate.

  • Substitution: Various substituted phenylmethanesulfonates.

Scientific Research Applications

(3-Bromo-5-fluorophenyl)methanesulfonyl chloride: has several applications in scientific research, including:

  • Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is explored for its potential use in drug design and development, particularly in targeting specific biological pathways.

  • Industry: Its reactivity makes it valuable in the production of agrochemicals and advanced materials.

Mechanism of Action

The mechanism by which (3-Bromo-5-fluorophenyl)methanesulfonyl chloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its reactivity with specific enzymes or receptors can modulate biological processes, making it a useful tool in medicinal chemistry.

Comparison with Similar Compounds

  • (3-Chloro-5-fluorophenyl)methanesulfonyl chloride

  • (3-Bromo-4-fluorophenyl)methanesulfonyl chloride

  • (3-Chloro-4-fluorophenyl)methanesulfonyl chloride

Properties

IUPAC Name

(3-bromo-5-fluorophenyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO2S/c8-6-1-5(2-7(10)3-6)4-13(9,11)12/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZCSCNZKBZOMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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